molecular formula C20H20FN3O3 B2904256 2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379951-56-9

2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2904256
CAS RN: 2379951-56-9
M. Wt: 369.396
InChI Key: AQFUJDGPTMVWSO-UHFFFAOYSA-N
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Description

The compound “2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyridine ring, a methoxy group, a fluoro group, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid, or the fluoro group might be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Antibacterial Activity

The structural analogs of this compound, particularly those involving the piperidine moiety, have been explored for their antibacterial properties. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have shown antibacterial effects against Staphylococcus aureus . This suggests that modifications of the core structure of “2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” could lead to potent antibacterial agents.

Antimicrobial Drug Development

The advancement of antimicrobial drugs is a critical area of research. The compound’s structure could be altered by substituting different functional groups to improve antimicrobial activity. This process of structural modification is essential in developing new molecules with potential antimicrobial properties .

Alzheimer’s Disease Treatment

Derivatives of piperidine, such as N-benzylpiperidine benzisoxazole, are known to inhibit acetylcholinesterase (AChE), which is used in treating Alzheimer’s disease. The piperidine component of the compound could be modified to enhance its efficacy as an AChE inhibitor .

Antipsychotic Medication Intermediate

The compound is structurally related to paliperidone, an antipsychotic medication. It serves as an intermediate in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone. This indicates its potential application in the pharmaceutical synthesis of antipsychotic drugs .

Analgesic and Anticonvulsant Activities

Isoxazole derivatives, which share a similar structural motif with the compound, are known to exhibit analgesic and anticonvulsant activities. This suggests that the compound could be investigated for its potential use in pain relief and seizure control .

Cancer Research

The compound’s framework is similar to that of isoxazole derivatives, which have been found to possess anticancer activities. This implies that “2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” could be a candidate for cancer research, potentially leading to the development of new anticancer drugs .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biochemical pathways are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling procedures and precautions would be determined based on these factors .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. This might include studies to optimize its synthesis, detailed characterization of its properties, or screening for biological activity .

properties

IUPAC Name

2-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-26-18-5-4-16(10-17(18)21)20(25)24-8-2-3-15(12-24)13-27-19-9-14(11-22)6-7-23-19/h4-7,9-10,15H,2-3,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFUJDGPTMVWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

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